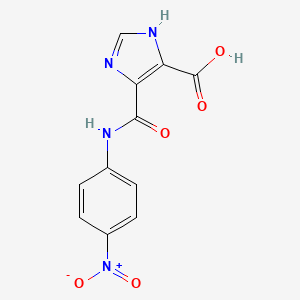
N-(3,4-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group, a methoxypropyl chain, and a dioxoisoindole carboxamide moiety, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichloroaniline, undergoes a reaction with a suitable acylating agent to form the corresponding N-acyl derivative.
Introduction of the Methoxypropyl Group: The N-acyl derivative is then reacted with 3-methoxypropylamine under controlled conditions to introduce the methoxypropyl group.
Cyclization to Form the Dioxoisoindole Ring: The intermediate product undergoes cyclization in the presence of a suitable catalyst to form the dioxoisoindole ring structure.
Final Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-(3,4-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-(3,4-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(3,4-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
N-(3,4-dichlorophenyl)-N’-(3-methoxypropyl)thiourea: Shares a similar dichlorophenyl and methoxypropyl structure but differs in the presence of a thiourea group instead of a dioxoisoindole carboxamide moiety.
N-(3,4-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
N-(3,4-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C19H16Cl2N2O4 |
|---|---|
分子量 |
407.2 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C19H16Cl2N2O4/c1-27-8-2-7-23-18(25)13-5-3-11(9-14(13)19(23)26)17(24)22-12-4-6-15(20)16(21)10-12/h3-6,9-10H,2,7-8H2,1H3,(H,22,24) |
InChIキー |
MNVLIULOZLXRIO-UHFFFAOYSA-N |
正規SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


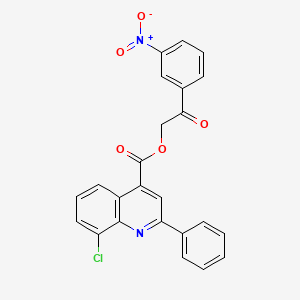
![2-[N-(3-chloro-2-methylphenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15150907.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B15150915.png)

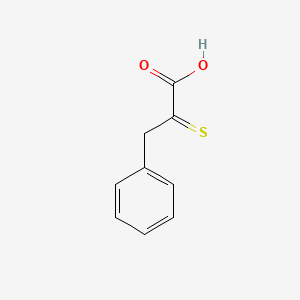
![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B15150931.png)

![N~2~-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B15150955.png)
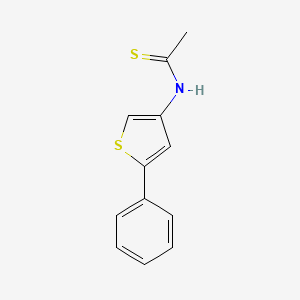
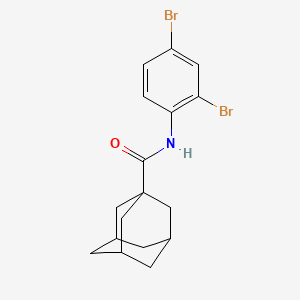
![2-(1,2,3,3a,4,6,7,7a-octahydro-3'H-spiro[4,7-methanoindene-5,2'-[1,3,4]thiadiazol]-5'-yl)phenol](/img/structure/B15150987.png)

